molecular formula C13H11N3O B15217691 6-phenoxy-1H-benzimidazol-2-amine CAS No. 55486-78-7

6-phenoxy-1H-benzimidazol-2-amine

Cat. No.: B15217691
CAS No.: 55486-78-7
M. Wt: 225.25 g/mol
InChI Key: BSJFXXQHLLJOBA-UHFFFAOYSA-N
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Description

5-Phenoxy-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxy-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with phenoxy-substituted aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with phenoxyacetic acid under acidic conditions to form the desired benzimidazole derivative . Another approach involves the use of phenoxy-substituted benzaldehydes in the presence of a suitable catalyst, such as polyphosphoric acid or sulfuric acid, to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of 5-Phenoxy-1H-benzo[d]imidazol-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Phenoxy-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenoxy-1H-benzo[d]imidazol-2-amine is unique due to the presence of the phenoxy group, which enhances its lipophilicity and ability to interact with biological membranes. This structural feature contributes to its diverse range of applications in medicinal chemistry and other fields .

Properties

CAS No.

55486-78-7

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-phenoxy-1H-benzimidazol-2-amine

InChI

InChI=1S/C13H11N3O/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16)

InChI Key

BSJFXXQHLLJOBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(N3)N

Origin of Product

United States

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